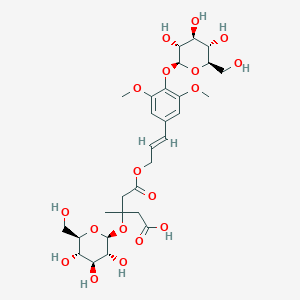![molecular formula C11H14N2O5 B220278 6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide CAS No. 117134-30-2](/img/structure/B220278.png)
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide, also known as 2'-Deoxyribonucleoside or dN, is an essential component of DNA synthesis. It is composed of a pyridine base, a ribose sugar, and a nitrogenous base. The molecule plays a vital role in the genetic code, as it is one of the four building blocks of DNA. In
Wirkmechanismus
The mechanism of action of 2'-Deoxyribonucleoside is based on its ability to form hydrogen bonds with complementary nucleotides in DNA. The molecule pairs with a complementary nucleotide on the opposite strand of DNA, forming a base pair. This base pairing is essential for the accurate replication and transcription of DNA.
Biochemical and Physiological Effects:
2'-Deoxyribonucleoside has several biochemical and physiological effects. It is required for the accurate replication and transcription of DNA, and any disruption in its synthesis can lead to mutations and diseases such as cancer. The molecule is also involved in cell signaling pathways and has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2'-Deoxyribonucleoside in lab experiments is its high purity and stability. The molecule is readily available and can be synthesized in large quantities. However, one limitation is that it is relatively expensive compared to other nucleosides.
Zukünftige Richtungen
There are several future directions for research on 2'-Deoxyribonucleoside. One area of interest is the development of new methods for synthesizing the molecule, which could reduce the cost and increase the efficiency of its production. Another area of research is the study of the molecule's role in DNA repair and the development of new therapies for diseases such as cancer that are caused by DNA damage. Additionally, the molecule's potential as an anti-inflammatory agent and its effects on cell signaling pathways could be explored further.
Synthesemethoden
The synthesis of 2'-Deoxyribonucleoside involves the reaction of a pyridine base with a ribose sugar. The reaction is catalyzed by enzymes, and the resulting molecule is purified using chromatography. The process of synthesis is complex and requires a high level of expertise.
Wissenschaftliche Forschungsanwendungen
2'-Deoxyribonucleoside is widely used in scientific research, particularly in the field of molecular biology. It is used to study DNA replication, transcription, and repair. The molecule is also used as a substrate for DNA polymerases, which are enzymes that catalyze the synthesis of DNA. Additionally, 2'-Deoxyribonucleoside is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various applications, including gene editing and gene therapy.
Eigenschaften
CAS-Nummer |
117134-30-2 |
|---|---|
Produktname |
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide |
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c12-11(17)6-3-1-2-5(13-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
XXWRCZSAYAYIDH-KYXWUPHJSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CC(=NC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O |
Synonyme |
6-(beta-ribofuranosyl)picolinamide 6-BRP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)

![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)



![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)